molecular formula C6H13O4P B156399 Diethyl (2-oxoethyl)phosphonate CAS No. 1606-75-3

Diethyl (2-oxoethyl)phosphonate

Cat. No.: B156399
CAS No.: 1606-75-3
M. Wt: 180.14 g/mol
InChI Key: ZZWQVTBJLLXLPJ-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Pathways

For instance, they can act as analogs of natural biochemicals, interfering with normal metabolic processes .

Action Environment

The action, efficacy, and stability of Diethyl (2-oxoethyl)phosphonate can be influenced by various environmental factors. These could include pH, temperature, and the presence of other chemicals . .

Biochemical Analysis

Biochemical Properties

Diethyl (2-oxoethyl)phosphonate plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It is known to interact with various enzymes and proteins, facilitating reactions that are essential for cellular metabolism. For instance, this compound can act as a substrate for enzymes involved in phosphorylation processes, where it donates its phosphoryl group to acceptor molecules. This interaction is vital for the regulation of metabolic pathways and energy production within cells .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For example, the compound can alter the phosphorylation status of proteins involved in signal transduction, thereby impacting gene expression and cellular metabolism. Additionally, this compound has been shown to affect cellular proliferation and differentiation, making it a valuable tool for studying cell biology .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, this compound can inhibit enzymes involved in glycolysis, leading to a decrease in cellular energy production. Conversely, it can activate enzymes that promote anabolic processes, thereby enhancing the synthesis of essential biomolecules. These interactions are mediated through the binding of the compound to the active sites of enzymes, resulting in conformational changes that alter their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of altering metabolic pathways and gene expression. These temporal effects are crucial for understanding the long-term impact of the compound on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and promote cellular growth. At high doses, this compound can exhibit toxic effects, leading to cellular damage and apoptosis. These dosage-dependent effects are important for determining the therapeutic potential and safety of the compound in biomedical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to energy production and biosynthesis. The compound can interact with enzymes such as kinases and phosphatases, which are essential for the regulation of metabolic flux. By modulating the activity of these enzymes, this compound can influence the levels of key metabolites and the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The transport and distribution of this compound are critical for its biological activity and its ability to exert its effects on cellular processes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular localization is essential for the compound’s activity, as it allows this compound to interact with specific biomolecules and exert its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-oxoethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with acetaldehyde under acidic conditions. Another method includes the Arbuzov reaction, where triethyl phosphite reacts with an alkyl halide .

Industrial Production Methods

In industrial settings, the compound is often produced using a palladium-catalyzed cross-coupling reaction between H-phosphonate diesters and aryl or vinyl halides. This method is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-oxoethyl)phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Diethyl (2-oxoethyl)phosphonate is widely used as an intermediate in the synthesis of various organic compounds. Its phosphonate group allows it to participate in several important reactions:

  • Michael Addition Reactions : It is often involved in asymmetric Michael additions, where it reacts with nitro olefins to form β-oxo phosphonates. This reaction is crucial for synthesizing complex molecules with specific stereochemistry .
  • Horner-Wadsworth-Emmons Reaction : This reaction facilitates the formation of alkenes from phosphonate esters and aldehydes or ketones, showcasing the compound's utility in generating carbon-carbon double bonds .
  • Cyclocondensation Reactions : this compound can undergo cyclocondensation to produce arylphosphonates, which are valuable in medicinal chemistry .

Pharmaceutical Applications

The compound has been studied for its potential biological activities, particularly its interactions with enzymes and proteins. Notable applications include:

  • Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes by mimicking phosphate esters, potentially affecting metabolic pathways in biological systems .
  • Precursor for Bioactive Compounds : It serves as a precursor for synthesizing bioactive molecules, including potential drug candidates targeting various diseases .

Case Study 1: Synthesis of β-Hydroxy Phosphonates

A study demonstrated the use of this compound in the synthesis of β-hydroxy phosphonates via chemoenzymatic methods. High enantiomeric excesses (up to 98% ee) were achieved using recombinant enzymes, highlighting its effectiveness in asymmetric synthesis .

Case Study 2: Interaction with Plasmodium falciparum

This compound has been investigated as a potential inhibitor of enzymes in Plasmodium falciparum, the malaria-causing parasite. The compound showed selectivity for the parasite's enzymes over human counterparts, indicating its promise as a lead compound for antimalarial drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2-oxoethyl)phosphonate is unique due to its ability to undergo a wide range of chemical reactions and its versatility in various applications. Its structure allows for easy modification, making it a valuable compound in synthetic chemistry and industrial applications .

Biological Activity

Diethyl (2-oxoethyl)phosphonate, a phosphonate compound, has garnered attention for its diverse biological activities and potential applications in biochemical research and pharmaceuticals. This article explores its mechanisms of action, biochemical properties, and implications in various biological pathways.

Overview of this compound

This compound is characterized by its phosphonate group, which allows it to mimic phosphate esters, facilitating interactions with various biological molecules. Its chemical structure is represented as follows:

C6H13O4P\text{C}_6\text{H}_{13}\text{O}_4\text{P}

This compound is known to participate in several metabolic pathways and has been studied for its effects on cellular processes.

Biochemical Pathways
this compound acts primarily through enzyme inhibition and modulation. It can interfere with normal metabolic processes by mimicking natural substrates in biochemical reactions. Notably, it has been shown to inhibit key enzymes involved in phosphorylation processes, impacting energy production and metabolic regulation within cells.

Cellular Effects
The compound influences various cellular processes, including:

  • Signal Transduction : Alters the phosphorylation status of proteins involved in signaling pathways, affecting gene expression and cellular metabolism.
  • Cell Proliferation : Modulates cellular growth and differentiation, making it a valuable tool for studying cell biology.
  • Metabolic Pathways : Engages with enzymes such as kinases and phosphatases, regulating metabolic flux and influencing the levels of critical metabolites.

This compound exhibits unique biochemical properties that enhance its biological activity:

  • Enzyme Interactions : It binds to specific enzymes, either inhibiting or activating their functions. For instance, it can inhibit glycolytic enzymes, leading to decreased energy production at higher concentrations while promoting anabolic processes at lower doses.
  • Stability : The compound remains stable under standard laboratory conditions but may degrade when exposed to extreme pH or temperatures. Long-term studies indicate that it can have sustained effects on metabolic pathways and gene expression over time .

Dosage Effects in Animal Models

Research indicates that the effects of this compound are dose-dependent:

  • Low Doses : Enhance metabolic activity and promote cellular growth.
  • High Doses : Can lead to cytotoxic effects, resulting in cellular damage and apoptosis. These findings underscore the importance of dosage considerations for therapeutic applications.

Case Studies

Several studies have documented the biological activity of this compound:

  • Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits diacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis, indicating potential applications in antimicrobial therapies.
  • Cell Culture Experiments : In vitro studies revealed that exposure to this compound altered cell signaling pathways related to growth factor responses, suggesting its role as a modulator of cellular behavior.
  • Animal Model Research : Investigations using rodent models showed that administration of this compound affected glucose metabolism and energy expenditure, highlighting its potential use in metabolic disorder treatments .

Summary of Findings

The biological activity of this compound is multifaceted, involving complex interactions with various biochemical pathways. Its ability to mimic phosphate esters allows it to participate actively in enzyme inhibition and modulation of cellular processes.

Biological Activity Description
Enzyme InhibitionInhibits key metabolic enzymes impacting energy production
Signal TransductionAlters phosphorylation status affecting gene expression
Cellular ProliferationModulates growth and differentiation of cells
Dose DependencyVaries effects from enhancement at low doses to toxicity at high doses

Properties

IUPAC Name

2-diethoxyphosphorylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O4P/c1-3-9-11(8,6-5-7)10-4-2/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWQVTBJLLXLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30321558
Record name Diethyl (2-oxoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1606-75-3
Record name 1606-75-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377651
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (2-oxoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 2-litre, four-necked flask equipped with a mechanical stirrer, an addition funnel and a nitrogen inlet was charged with diethyl 2,2-diethoxyethylphosphonate (150 g) and water (300 mL), and a slight stream of nitrogen was continuously passed through the system. The resulting mixture was heated to 50° C. and hydrochloric acid (5.6 mL) was added. The mixture was then left under stirring for 4 hours after which water was added and the mixture concentrated under reduced pressure. Sodium chloride was added to the resulting mixture which was then extracted with 4 portions of ethyl acetate. The combined organic phases were distilled under reduced pressure.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main finding of the research paper regarding Diethyl (2-oxoethyl)phosphonate synthesis?

A1: The paper describes a novel method for synthesizing Diethyl (2-oxoethyl)phosphonates. The researchers successfully produced these compounds by reacting α-bromo ketones with Diethyl chlorophosphate. [] This method offers a potentially valuable alternative route for the preparation of these compounds.

Q2: Are there any details about the reaction conditions or yields for this synthesis?

A2: While the abstract doesn't provide specific details about reaction conditions or yields, it highlights the successful synthesis of Diethyl (2-oxoethyl)phosphonates using this method. [] Further information about reaction optimization, yields, and characterization data would likely be found within the full text of the paper.

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